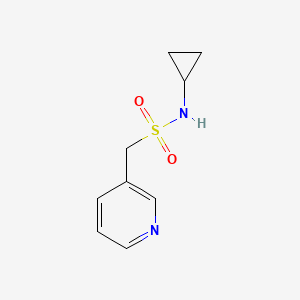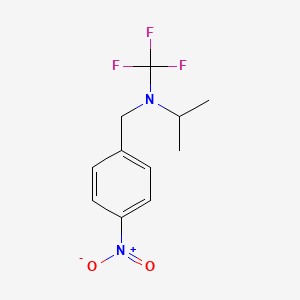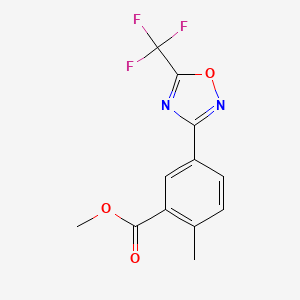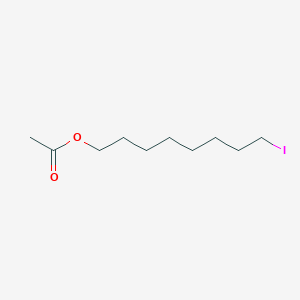
8-iodooctyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodooctyl acetate is an organic compound with the molecular formula C10H19IO2 It is an ester formed from the reaction of 8-iodooctanol and acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodooctyl acetate typically involves the esterification of 8-iodooctanol with acetic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The general reaction can be represented as follows:
[ \text{C}8\text{H}{17}\text{I} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{19}\text{IO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.
Análisis De Reacciones Químicas
Types of Reactions
8-Iodooctyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 8-hydroxyoctyl acetate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of octyl acetate.
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 8-iodooctanol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: 8-Hydroxyoctyl acetate
Reduction: Octyl acetate
Hydrolysis: 8-Iodooctanol and acetic acid
Aplicaciones Científicas De Investigación
8-Iodooctyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes for tracking biological processes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other iodinated compounds.
Mecanismo De Acción
The mechanism of action of 8-iodooctyl acetate involves its reactivity due to the presence of the iodine atom and the ester functional group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the interaction with various reagents and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, lacking the iodine atom.
8-Bromooctyl acetate: Similar structure but with a bromine atom instead of iodine.
8-Chlorooctyl acetate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
8-Iodooctyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing different pathways and products.
Propiedades
Fórmula molecular |
C10H19IO2 |
|---|---|
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
8-iodooctyl acetate |
InChI |
InChI=1S/C10H19IO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
Clave InChI |
YSBDAKNDDWUXSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


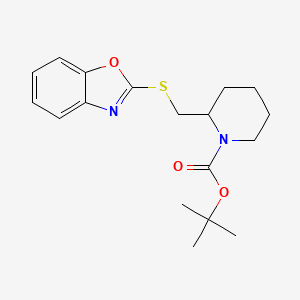
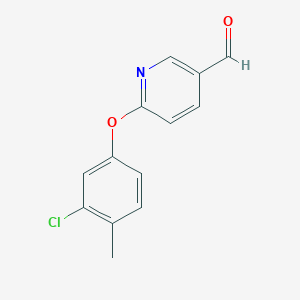
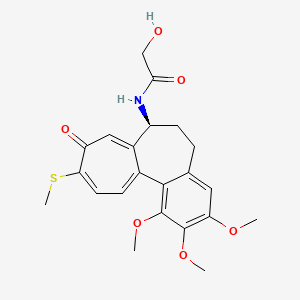
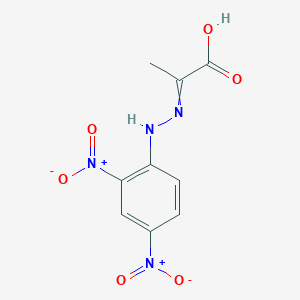
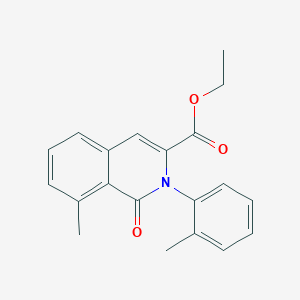
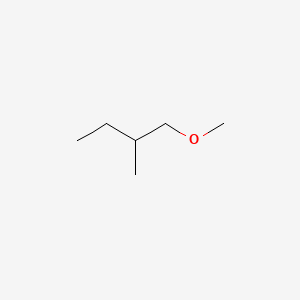
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
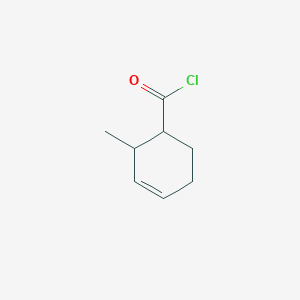
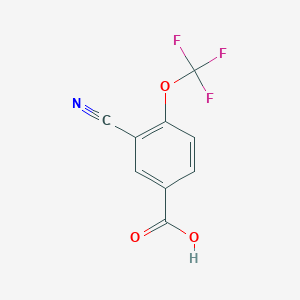

![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
